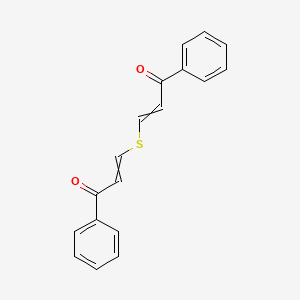
2-Propen-1-one, 3,3'-thiobis[1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propen-1-one, 3,3’-thiobis[1-phenyl-] is an organic compound characterized by the presence of a thiobis group linking two phenyl rings through a propenone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propen-1-one, 3,3’-thiobis[1-phenyl-] typically involves the Claisen-Schmidt condensation reaction. This reaction condenses an aromatic aldehyde with a ketone in the presence of a base, such as sodium hydroxide, in an ethanolic solution. The reaction is carried out at room temperature, and the product is isolated through solvent evaporation and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
化学反应分析
Types of Reactions: 2-Propen-1-one, 3,3’-thiobis[1-phenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
2-Propen-1-one, 3,3’-thiobis[1-phenyl-] has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
作用机制
The mechanism of action of 2-Propen-1-one, 3,3’-thiobis[1-phenyl-] involves its interaction with molecular targets through its reactive carbonyl and thiobis groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .
相似化合物的比较
1-Phenyl-2-propen-1-one:
3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one: Similar structure with a methoxy group on the phenyl ring.
1-Phenyl-3-(3-hydroxyphenyl)-2-propen-1-one: Contains a hydroxy group on the phenyl ring
Uniqueness: 2-Propen-1-one, 3,3’-thiobis[1-phenyl-] is unique due to the presence of the thiobis group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications.
属性
CAS 编号 |
41009-56-7 |
|---|---|
分子式 |
C18H14O2S |
分子量 |
294.4 g/mol |
IUPAC 名称 |
3-(3-oxo-3-phenylprop-1-enyl)sulfanyl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H14O2S/c19-17(15-7-3-1-4-8-15)11-13-21-14-12-18(20)16-9-5-2-6-10-16/h1-14H |
InChI 键 |
NSBJBEHHGKXENY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C=CSC=CC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


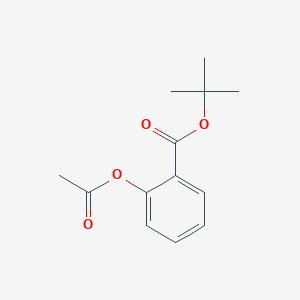

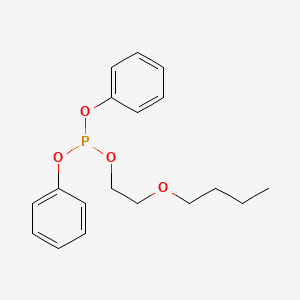
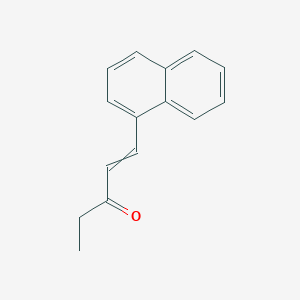
![Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate](/img/structure/B14654589.png)
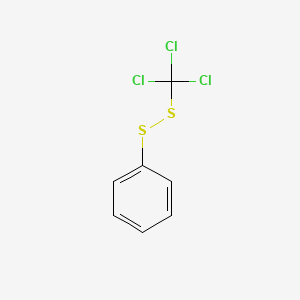
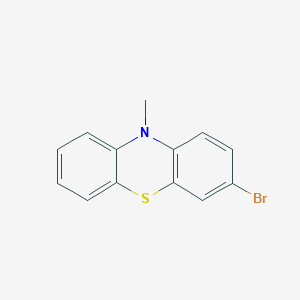
![5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B14654631.png)
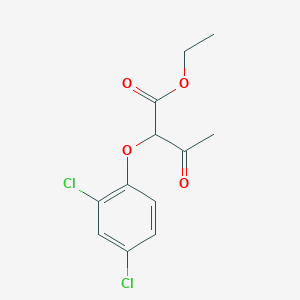
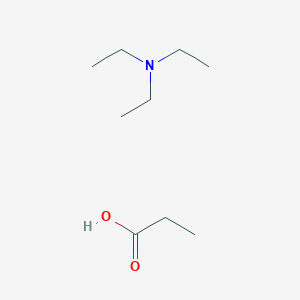
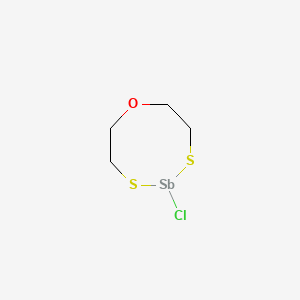
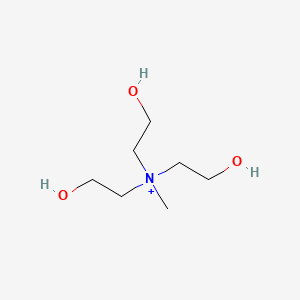
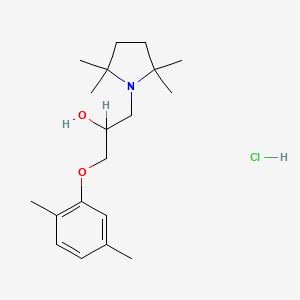
![(E,E)-1,1'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(chlorodiazene)](/img/structure/B14654668.png)
